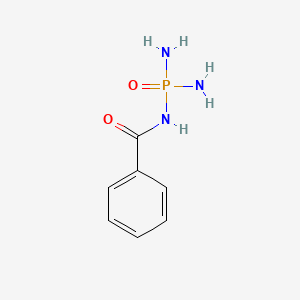

N-Benzoylphosphotriamide

Description

Structure

3D Structure

Properties

CAS No. |

27809-58-1 |

|---|---|

Molecular Formula |

C7H10N3O2P |

Molecular Weight |

199.15 g/mol |

IUPAC Name |

N-diaminophosphorylbenzamide |

InChI |

InChI=1S/C7H10N3O2P/c8-13(9,12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H5,8,9,10,11,12) |

InChI Key |

QWRRQZBBXJTUIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NP(=O)(N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NP(=O)(N)N |

Synonyms |

N-benzoylphosphotriamide |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Techniques in Research

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

The expected bond lengths and angles can be inferred from similar crystallized structures. The P=O bond is anticipated to be in the range of 1.45-1.50 Å. The P-N bond lengths would likely fall between 1.60 and 1.70 Å, and the C=O bond of the benzoyl group would be approximately 1.22-1.24 Å. colab.ws The geometry around the phosphorus atom is expected to be distorted tetrahedral.

A hypothetical table of crystallographic data for N-Benzoylphosphotriamide is presented below to illustrate the type of information obtained from an XRD experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 11.2 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1108 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Spectroscopic Methods for Structural Characterization

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pg.edu.pllibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

The most prominent peaks would arise from the stretching vibrations of the N-H, C=O, and P=O groups. The N-H stretching vibrations of the primary amide groups (-NH₂) are typically observed as two bands in the 3400-3200 cm⁻¹ region. nobraintoosmall.co.nz The carbonyl (C=O) stretching vibration of the benzoyl group is expected to appear as a strong band around 1670-1640 cm⁻¹. libretexts.orguc.edu The phosphoryl (P=O) group will also give rise to a strong absorption, typically in the range of 1250-1200 cm⁻¹. sci-hub.cat The presence of a benzoyl group is further indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ range. uc.edu

A table of expected characteristic IR absorption frequencies for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H (Amide) | Stretching | 3400-3200 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium |

| C=O (Benzoyl) | Stretching | 1670-1640 | Strong |

| N-H (Amide) | Bending | 1640-1550 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600-1475 | Variable |

| P=O (Phosphoryl) | Stretching | 1250-1200 | Strong |

| C-N | Stretching | 1250-1000 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹³C NMR) for Solution-State Structural Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. ebsco.comvanderbilt.edu It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-8.0 ppm. wikipedia.org The protons of the -NH₂ groups would appear as a broad signal, the chemical shift of which is dependent on solvent and concentration, but could be expected in the 6.0-8.0 ppm region. The coupling between the N-H protons and the phosphorus atom (²JP-H) might also be observable.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. libretexts.org this compound would exhibit a single resonance in the ³¹P NMR spectrum, as there is only one phosphorus atom in a unique chemical environment. The chemical shift would be indicative of a pentavalent, tetracoordinated phosphorus center in a phosphotriamide environment. Based on data for similar compounds, the chemical shift is expected to be in the range of +10 to +30 ppm (relative to 85% H₃PO₄). sjtu.edu.cnbeilstein-journals.org

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be found significantly downfield, typically between 165-175 ppm. nobraintoosmall.co.nz The aromatic carbons would resonate in the 125-140 ppm region. Due to C-P coupling, the carbon atom of the benzoyl group directly attached to the amide nitrogen might show splitting.

A table summarizing the expected NMR data for this compound is presented below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Aromatic (ortho) | 7.8-8.0 | Doublet |

| ¹H | Aromatic (meta, para) | 7.4-7.6 | Multiplet |

| ¹H | -NH₂ | 6.0-8.0 | Broad singlet |

| ³¹P | P=O | 10-30 | Singlet (proton decoupled) |

| ¹³C | C=O | 165-175 | Singlet |

| ¹³C | Aromatic (C-ipso) | 135-140 | Singlet |

| ¹³C | Aromatic (C-H) | 125-134 | Singlet |

Mass Spectrometry Techniques in Compound Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edujeolusa.com

For this compound (C₇H₁₀N₃O₂P), the molecular weight is 215.15 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 215. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for N-acylphosphoramides include cleavage of the P-N and C-N bonds. libretexts.orgorgchemboulder.com

Expected key fragments would include:

[C₆H₅CO]⁺: A prominent peak at m/z = 105, corresponding to the benzoyl cation.

[C₆H₅]⁺: A peak at m/z = 77, from the phenyl cation.

Fragments arising from the loss of ammonia (B1221849) (NH₃) or cleavage of the phosphotriamide core.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a strong protonated molecular ion [M+H]⁺ at m/z = 216, with reduced fragmentation, which is useful for confirming the molecular weight. acdlabs.com

Conformational Analysis through Experimental Techniques

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. For this compound, which has several rotatable bonds (e.g., C-N, P-N), multiple conformations may exist in solution. The rotation around the C(O)-N bond in amides is known to be restricted due to the partial double bond character, which can lead to the existence of cis and trans rotamers. scielo.brresearchgate.net

Experimental techniques like variable-temperature NMR spectroscopy can be employed to study the conformational dynamics. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. niscpr.res.inacs.org For example, at low temperatures, the rotation around the C-N bond might become slow on the NMR timescale, resulting in the appearance of separate signals for the different conformers. vanderbilt.edu Analysis of coupling constants, particularly ³J couplings, can also provide insight into the dihedral angles and preferred conformations in solution.

Advanced Chromatographic and Separation Techniques for Purity Assessment in Research

The purity of a compound is crucial for accurate characterization and for any subsequent application. Advanced chromatographic techniques are the cornerstone of purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds. colab.ws For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the presence of the benzoyl chromophore. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, gas chromatography could also be used. tandfonline.comdrawellanalytical.com It often provides higher resolution than HPLC. The compound might require derivatization to increase its volatility. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for detection. GC coupled with mass spectrometry (GC-MS) would be a powerful combination, providing both separation and structural identification of any impurities. cromlab-instruments.es

A summary of potential chromatographic methods is given in the table below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile Gradient | UV (e.g., at 254 nm) | Purity assessment, quantification |

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometry | Purity assessment, impurity identification |

Theoretical and Computational Chemistry Studies on N Benzoylphosphotriamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and optimizing the geometry of N-Benzoylphosphotriamide systems. nih.govsbfisica.org.brgithub.io This method, which is grounded in the Hohenberg-Kohn theorems, posits that the ground-state electron density of a system uniquely determines its properties. nih.gov DFT strikes a balance between computational cost and accuracy, making it suitable for relatively large molecules. github.io

The following table showcases typical computed properties for this compound derived from DFT calculations:

| Property | Computed Value | Reference |

|---|---|---|

| Molecular Weight | 199.15 g/mol | nih.gov |

| Topological Polar Surface Area | 98.2 Ų | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Ab Initio Methods in Predicting Molecular Properties and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular properties and reactivity. rub.de While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) can provide benchmark-quality results for smaller systems or be used to validate DFT findings.

For this compound systems, ab initio calculations can be employed to accurately determine properties such as electron affinities, ionization potentials, and reaction energy barriers. These calculations are crucial for understanding the intrinsic reactivity of the molecule. For example, by mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various chemical transformations involving the phosphotriamide moiety.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. researchgate.net For this compound, MD simulations can reveal how the molecule explores different conformations in solution or in a biological environment. nih.gov These simulations are particularly useful for understanding how the molecule interacts with other molecules, such as solvents or biological macromolecules. The flexibility of the N-C(=O) and P-N bonds allows for a range of conformations, which can be critical for its biological activity or material properties.

Quantum Chemical Characterization of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry for describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.netirjweb.com

Below is a table summarizing typical frontier molecular orbital data:

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron donating ability |

| LUMO Energy | Electron accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability researchgate.netirjweb.com |

Computational Analysis of Bonding Characteristics and Charge Distribution

Computational methods allow for a detailed analysis of the bonding characteristics and charge distribution within the this compound molecule. Techniques such as Natural Bond Orbital (NBO) analysis and Bader's Quantum Theory of Atoms in Molecules (QTAIM) can provide quantitative descriptions of chemical bonds and atomic charges. dergipark.org.tr

NBO analysis can reveal the nature of the bonding, including the extent of delocalization and hyperconjugative interactions. For this compound, this can elucidate the electronic communication between the benzoyl group and the phosphotriamide moiety. The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other polar molecules and its reactivity patterns.

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. nsf.gov For this compound, computational models can predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, NMR chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR spectra. These predictions are valuable for confirming the structure of newly synthesized this compound derivatives and for understanding how their electronic environment influences their spectroscopic properties.

Reactivity, Reaction Mechanisms, and Transformational Chemistry

Nucleophilic and Electrophilic Reactivity Patterns of the Phosphotriamide Moiety

The reactivity of the phosphotriamide moiety in N-benzoylphosphotriamide is characterized by the presence of both nucleophilic and electrophilic centers, arising from the distribution of electron density across the P-N and C=O bonds. saskoer.caschrodinger.comyoutube.com The phosphorus atom, bonded to three nitrogen atoms and a phosphoryl oxygen, is electron-deficient and thus serves as the primary electrophilic site. vaia.comquora.com This electrophilicity is crucial for its role in various reactions, including its function as a warhead for covalent inhibition of enzymes like serine hydrolases, where it is attacked by nucleophilic residues such as serine. nih.gov The nitrogen atoms of the phosphotriamide, possessing lone pairs of electrons, are nucleophilic. saskoer.caquora.com However, the degree of their nucleophilicity can be influenced by the substituents attached to them. cdnsciencepub.com Delocalization of the nitrogen lone pair into the aromatic ring can occur, affecting the reactivity at both the nitrogen and the aromatic carbons. cdnsciencepub.com

Mechanistic Investigations of Benzoyl Group Transformations

Transformations involving the benzoyl group in this compound derivatives are of significant interest. One such transformation is the transfer of the benzoyl group. Mechanistic studies on related N-acyl phosphoramidates provide insights into these processes. The benzoyl group can be transferred to other nucleophiles, a reaction that can be influenced by catalysts and reaction conditions.

For instance, the synthesis of this compound and its derivatives often involves the reaction of a phosphoramidate (B1195095) with benzoyl chloride. oup.comnih.gov This reaction proceeds via nucleophilic attack of the phosphoramidate nitrogen on the electrophilic carbonyl carbon of benzoyl chloride, followed by the elimination of a chloride ion. The mechanism is analogous to the acylation of amines.

The reverse reaction, the cleavage of the N-benzoyl bond, can also occur under specific conditions. For example, hydrolysis can lead to the removal of the benzoyl group. The mechanism of this process is discussed in more detail in the section on hydrolytic stability.

Hydrolytic Stability and Pathways of this compound Derivatives

The hydrolytic stability of this compound derivatives is a critical aspect, particularly in biological and environmental contexts. Hydrolysis can lead to the cleavage of either the P-N bond or the N-C (benzoyl) bond. acs.org The pathway of hydrolysis is highly dependent on the pH of the medium. viu.cawikipedia.org

Under acidic conditions, protonation of the carbonyl oxygen or a phosphotriamide nitrogen can occur. wikipedia.orgchemistrysteps.com Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the N-C bond and the release of benzoic acid and the corresponding phosphotriamide. wikipedia.orgyoutube.com Conversely, protonation of a phosphotriamide nitrogen can weaken the P-N bond, making the phosphorus atom more susceptible to nucleophilic attack and subsequent cleavage.

Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, can attack either the electrophilic phosphorus atom or the carbonyl carbon. wikipedia.org Attack at the phosphorus center leads to P-N bond cleavage, while attack at the carbonyl carbon results in N-C bond cleavage. acs.orgwikipedia.org The relative rates of these two competing pathways depend on the specific structure of the derivative and the reaction conditions. Studies on related phosphoramidates have shown that the nature of the substituents on both the phosphorus and the nitrogen atoms can significantly influence the hydrolytic stability and the preferred cleavage pathway. acs.orgacs.org For example, the presence of electron-withdrawing groups can enhance the electrophilicity of the phosphorus or carbonyl carbon, thereby affecting the rate of hydrolysis. bme.hu

The table below summarizes the general trends in the hydrolysis of N-acylphosphoric triamides under different pH conditions.

| pH Condition | Predominant Cleavage Pathway | Mechanistic Notes |

| Acidic | P-N or N-C bond cleavage | Protonation of nitrogen or carbonyl oxygen facilitates nucleophilic attack by water. wikipedia.orgchemistrysteps.com |

| Neutral | Generally slow hydrolysis | The rate is influenced by the specific substituents on the molecule. |

| Basic | P-N or N-C bond cleavage | Nucleophilic attack by hydroxide ion on the phosphorus or carbonyl carbon. wikipedia.org |

Thermal Decomposition Mechanisms and Stability Studies

The thermal stability of this compound and its derivatives is an important consideration for their synthesis, storage, and application, particularly in areas like flame retardants. mdpi.comresearchgate.net Thermal decomposition of organophosphorus compounds containing P-N bonds can proceed through various mechanisms, leading to the formation of different products. mpg.deresearchgate.net

Studies on related phosphoramidates suggest that thermal decomposition can involve the cleavage of P-N and P-O bonds. acs.org For this compound, pyrolysis could lead to the formation of species like phosphoric acid derivatives and nitrogen-containing compounds. mdpi.com The presence of the benzoyl group may influence the decomposition pathway, potentially leading to the formation of benzonitrile (B105546) or other benzoyl-containing fragments.

In the context of flame retardancy, the thermal decomposition of phosphorus-nitrogen compounds can generate species that act in both the condensed phase and the gas phase. mdpi.comresearchgate.net In the condensed phase, they can promote char formation, which acts as a protective barrier. acs.org In the gas phase, phosphorus-containing radicals like PO• can be formed, which act as flame inhibitors by quenching radical species in the fire cycle. mdpi.com The ratio of phosphorus to nitrogen in the molecule can influence the efficiency of these flame-retardant actions. acs.org

Derivatization Reactions at Phosphorus and Nitrogen Centers

The phosphorus and nitrogen centers in this compound are reactive sites that can be targeted for derivatization to modify the compound's properties.

Reactions at the Phosphorus Center: The electrophilic phosphorus atom can be attacked by various nucleophiles. For example, reaction with alcohols or phenols in the presence of a base can lead to the substitution of one or more of the amide groups to form the corresponding phosphate (B84403) esters. Similarly, reaction with thiols can yield thiophosphates. These reactions allow for the introduction of a wide range of functional groups onto the phosphorus center, enabling the synthesis of a diverse library of derivatives.

Reactions at the Nitrogen Centers: The reactivity of the nitrogen atoms depends on whether they are primary, secondary, or tertiary amides. The N-H protons of primary or secondary amides are acidic and can be removed by a base. The resulting anion is a potent nucleophile and can react with various electrophiles. For instance, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atoms. Acylation with acyl chlorides or anhydrides can introduce additional acyl groups. These derivatization reactions are crucial for synthesizing a variety of N-substituted this compound derivatives with tailored properties. nih.gov

Stereochemical Aspects in this compound Reactions

When the phosphorus atom or substituents on the nitrogen atoms in this compound derivatives are chiral, the reactions they undergo can exhibit stereoselectivity or stereospecificity. nptel.ac.in The stereochemistry of reactions at a chiral phosphorus center is of particular interest in the synthesis of enantiomerically pure organophosphorus compounds. mdpi.com

Reactions at a chiral phosphorus center can proceed with either retention or inversion of configuration, or they can lead to racemization, depending on the reaction mechanism. lumenlearning.comlibretexts.org For example, a reaction that proceeds through a single-step mechanism, such as an S(_N)2-type reaction at the phosphorus center, is likely to result in inversion of configuration. lumenlearning.comlibretexts.org In contrast, a reaction that involves the formation of a trigonal bipyramidal intermediate may lead to a mixture of stereoisomers.

The presence of chiral auxiliaries on the nitrogen atoms can also influence the stereochemical outcome of reactions at the phosphorus center or at the benzoyl group. mdpi.com Chiral amines can be used in the synthesis of this compound derivatives to induce diastereoselectivity in subsequent reactions. mdpi.com The study of these stereochemical aspects is crucial for the development of asymmetric syntheses and for understanding the interactions of these compounds with chiral biological targets. rsc.org

Coordination Chemistry of N Benzoylphosphotriamide As a Ligand

Ligand Design Principles and Coordination Modes (e.g., Chelating Behavior of Carbacylamidophosphates)

Carbacylamidophosphates (CAPhs) are a class of ligands that have garnered significant interest due to their structural similarities to β-diketones, but with enhanced synthetic versatility. researchgate.net The core functional group, -C(O)NHP(O)-, provides a flexible backbone that can be readily modified to tune the steric and electronic properties of the ligand. This adaptability is a key principle in the design of ligands for specific metal ions and applications.

The most common coordination mode for N-benzoylphosphotriamide and related CAPh ligands is bidentate chelation. researchgate.netmdpi.com In its deprotonated (anionic) form, the ligand coordinates to a metal ion through the oxygen atoms of the carbonyl and phosphoryl groups, forming a stable six-membered chelate ring. researchgate.net This chelating behavior is crucial for the formation of stable metal complexes. whoi.edu

Depending on the substituents on the phosphorus and nitrogen atoms, more complex coordination behaviors can be observed. For instance, bis-chelating CAPh ligands have been designed that can act as "scorpionate" type ligands. rsc.orgrsc.org In a monodeprotonated state, such a ligand can coordinate in a tridentate fashion, using two oxygen atoms from a deprotonated chelating core and a third oxygen from a non-deprotonated phosphoryl group. researchgate.netrsc.orgrsc.org While the anionic form typically engages in chelation, there are also reported instances of the neutral ligand coordinating in a bidentate or even a bridging bidentate manner. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. chemistryviews.orgwikipedia.org The resulting complexes are then characterized using a suite of analytical techniques, including elemental analysis, mass spectrometry, and various spectroscopic methods (IR, UV-Vis, NMR), to confirm their composition and structure. ua.esnih.govmdpi.com

The coordination chemistry of this compound and its analogues with transition metals has been explored, leading to the synthesis of various complexes. For example, complexes of manganese(II), nickel(II), and vanadyl(IV) have been prepared and studied. researchgate.netua.es In a nickel(II) complex, the carbacylamidophosphate ligand was found to coordinate in a bidentate chelate fashion through the phosphoryl and carbonyl oxygen atoms. researchgate.net The synthesis typically involves mixing the metal acetate (B1210297) or halide salt with the ligand in a 1:2 molar ratio in a solvent like methanol. ua.esresearchgate.net Characterization often includes techniques like FT-IR and UV-Vis spectroscopy to probe the metal-ligand bonding and electronic structure. ua.es

A significant body of research has focused on the coordination of this compound derivatives with lanthanide ions (Ln³⁺) due to the potential for creating highly luminescent materials. mdpi.comchemistryviews.org Complexes with a range of lanthanides, including neodymium(III), samarium(III), europium(III), gadolinium(III), terbium(III), and dysprosium(III), have been synthesized and characterized. researchgate.netmdpi.comchemistryviews.org

The synthesis of these complexes, such as the tetrakis-complexes with the general formula [LnL₄]⁻, is often achieved by reacting a hydrated lanthanide chloride with the sodium salt of the deprotonated ligand (NaL) and a suitable counter-ion salt (e.g., NEt₄Cl or PPh₄Cl) in a non-aqueous solvent mixture like isopropanol (B130326) and acetone (B3395972). mdpi.comchemistryviews.org The use of a dehydrating agent, such as triethyl orthoformate, is common to prevent the coordination of water molecules. chemistryviews.org These complexes often exhibit intense, sensitized luminescence, where the ligand absorbs UV light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelengths. researchgate.netmdpi.com

The coordination chemistry of actinides (An) is of fundamental importance for areas such as nuclear fuel reprocessing and waste management. kit.edulbl.gov Ligands containing soft donor atoms like nitrogen are of particular interest for separating actinides from lanthanides. kit.eduosti.gov While research on this compound itself with actinides is less common, studies on related carbacylamidophosphate systems provide valuable insights.

A notable example is the di-(N,N'-tetramethyl-N''-benzoylphosphoryltriamide)cerium(III) nitrate (B79036) complex, where cerium serves as a non-radioactive surrogate for trivalent actinides like americium(III). researchgate.net In this complex, the neutral form of the ligand was observed to coordinate in a bidentate chelate manner. researchgate.net The study of actinide coordination often involves a combination of synthetic chemistry with advanced spectroscopic techniques, such as time-resolved laser fluorescence spectroscopy (TRLFS), to probe the complexation behavior and bonding in solution. kit.edu The subtle differences in how actinides and lanthanides interact with these ligands, potentially involving the 5f orbitals in covalent bonding, are a key area of investigation. lbl.govosti.gov

Lanthanide Ion Coordination Complexes

Structural Analysis of Coordination Compounds (e.g., Coordination Geometry, Bond Lengths, Angles)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds. cnr.it For complexes involving this compound ligands, this technique provides detailed information on coordination geometries, bond lengths, and bond angles, which are crucial for understanding the nature of the metal-ligand interaction.

In several lanthanide tetrakis-complexes of the type PPh₄[LnL₄] (where HL = diphenyl-N-benzoylamidophosphate), the central lanthanide ion is coordinated by eight oxygen atoms from four bidentate chelating ligands. mdpi.com The resulting coordination polyhedron is typically described as a distorted square antiprism. chemistryviews.org The Ln–O bond lengths in these complexes are generally in the range of 2.30 to 2.50 Å. mdpi.com For instance, in a series of Nd, Sm, and Dy complexes, the Ln–O bond distances were found to be within the range of 2.303(10) to 2.471(6) Å. mdpi.com

In the structure of di-(N,N'-tetramethyl-N''-benzoylphosphoryltriamide)cerium(III) nitrate, the cerium ion is coordinated by two neutral bidentate ligands and nitrate anions. researchgate.net The bidentate coordination of the carbacylamidophosphate ligand through the phosphoryl and carbonyl oxygen atoms leads to the formation of a six-membered chelate ring. researchgate.net

Below is an interactive table summarizing typical structural data for metal complexes with this compound derivatives.

| Complex Type | Metal Ion | Coordination Number | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| [LnL₄]⁻ (L = diphenyl-N-benzoylamidophosphate) | Nd³⁺, Sm³⁺, Dy³⁺ | 8 | Square Antiprism | Ln-O: 2.303 - 2.471 | mdpi.com |

| [LnL₄]⁻ (L = dimethyl-N-benzoylamidophosphate) | Nd³⁺, Gd³⁺, Tb³⁺ | 8 | Square Antiprism | Not specified | chemistryviews.org |

| [Ce(HL)₂(NO₃)₃] (HL = N,N'-tetramethyl-N''-benzoylphosphoryltriamide) | Ce³⁺ | Not specified | Distorted three-handed trigonal prism (in a related Er complex) | Not specified | researchgate.net |

| [Ni(L)₂(H₂O)₂] (L = a carbacylamidophosphate) | Ni²⁺ | 6 | Octahedral | Not specified | researchgate.net |

Electronic Properties and Spectroscopic Signatures of Metal-Ligand Interactions

The electronic properties of metal complexes are governed by the nature of the metal-ligand bonds and can be probed by various spectroscopic techniques. rsc.orguomustansiriyah.edu.iq In complexes with this compound ligands, these methods reveal details about the coordination environment and the extent of electronic communication between the metal and the ligand.

Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination mode of carbacylamidophosphate ligands. Upon complexation, the stretching frequencies of the C=O and P=O groups typically shift to lower wavenumbers compared to the free ligand. This red-shift is a clear indication that the carbonyl and phosphoryl oxygen atoms are involved in coordination to the metal center.

UV-Visible (UV-Vis) Absorption Spectroscopy provides information about the electronic transitions within the complex. nih.govnih.gov The spectra of these complexes usually show intense bands in the UV region corresponding to π→π* transitions within the aromatic rings of the ligand. In some cases, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands can be observed, which are direct signatures of the electronic interaction between the metal d-orbitals and the ligand's molecular orbitals. academie-sciences.fr

Luminescence Spectroscopy is particularly important for the lanthanide complexes of this compound derivatives. These complexes can exhibit strong luminescence due to an efficient "antenna effect." mdpi.comchemistryviews.org The organic ligand absorbs incident light and transfers the excitation energy to the central Ln³⁺ ion, which then de-excites through its characteristic f-f emission lines, resulting in sharp, pure-colored light. chemistryviews.org The study of the excitation and emission spectra, as well as luminescence decay times, provides deep insight into the energy transfer mechanisms and the local coordination environment of the lanthanide ion. mdpi.comsci-hub.cat For example, complexes of diphenyl-N-benzoylamidophosphate with Sm³⁺, Dy³⁺, and Tm³⁺ have been shown to display dual visible and near-infrared (NIR) emission. mdpi.com

Supramolecular Assembly and Extended Structures Formed by this compound Complexes

The ability of this compound (BPT) to act as a ligand in metal complexes is significantly influenced by its capacity to form extensive supramolecular assemblies. These larger structures are primarily dictated by non-covalent interactions, with hydrogen bonding playing a pivotal role. The BPT ligand possesses multiple hydrogen bond donor (N-H) and acceptor (P=O and C=O) sites, facilitating the formation of intricate and stable networks.

While direct research on the supramolecular structures of this compound complexes is limited, the behavior of analogous phosphoric triamide ligands provides significant insight. For instance, studies on complexes of tris(pyridin-2-yl)phosphoric triamide have revealed the formation of one-dimensional chains and two-dimensional sheets through N-H···N and N-H···O hydrogen bonds. rsc.org It is reasonable to infer that BPT complexes would exhibit similar or even more complex supramolecular architectures due to the additional carbonyl oxygen acceptor site.

The interplay between the coordination of the metal ion and the hydrogen bonding network is crucial in determining the final solid-state structure. The coordination to a metal center organizes the BPT ligands in a specific spatial arrangement, which in turn pre-organizes the hydrogen bond donor and acceptor sites for efficient intermolecular linking. This synergy can lead to the formation of robust, high-dimensional structures.

The nature of the metal ion and any co-ligands present in the coordination sphere can also influence the resulting supramolecular assembly. Different metal ions will enforce different coordination geometries, thereby altering the orientation of the BPT ligands and the subsequent hydrogen bonding patterns.

Table 1: Potential Hydrogen Bonding Interactions in this compound Complexes

| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Motif |

| N-H (amide) | P=O (phosphoryl) | Intermolecular H-bond | Chains, sheets, rings |

| N-H (amide) | C=O (benzoyl) | Intermolecular H-bond | Chains, sheets, rings |

| N-H (amide) | Anionic counter-ion | Intermolecular H-bond | Extended networks |

| C-H (aryl) | O=P/O=C | Weak C-H···O interaction | Stabilization of packing |

The formation of these extended structures is not merely of structural interest but can also impact the physical and chemical properties of the material, such as solubility, thermal stability, and even catalytic activity. The controlled assembly of such supramolecular architectures is a key area of interest in crystal engineering and materials science. tue.nlrsc.org

Redox Chemistry of this compound Ligands in Coordination Environments

The redox chemistry of coordination complexes is a field of significant interest, and ligands can play a crucial role, either by being "innocent" spectators or by actively participating in electron transfer processes as "non-innocent" or "redox-active" ligands. uci.edu The this compound ligand contains functional groups that suggest a potential for redox activity within a coordination environment.

Direct electrochemical studies on this compound complexes are not widely reported in the literature. However, the electrochemical behavior of related organophosphorus compounds and ligands containing amide groups has been investigated. beilstein-journals.orgresearchgate.net These studies indicate that the phosphorus center itself is generally redox-inactive under typical electrochemical conditions, but the organic substituents on the phosphorus atom can undergo redox reactions.

The redox potential of the BPT ligand, when coordinated to a metal, would be significantly influenced by the nature of the metal ion. A strongly Lewis acidic metal center would withdraw electron density from the ligand, making it more difficult to oxidize and easier to reduce. Conversely, a more electron-rich metal center could make the ligand easier to oxidize.

The introduction of a redox-active metal into a complex with BPT could lead to interesting cooperative effects. For example, a multi-electron redox process could involve both the metal center and the ligand, allowing for chemical transformations that are not accessible to either component alone.

Table 2: Potential Redox-Active Sites and Processes in this compound Complexes

| Redox-Active Site | Potential Redox Process | Influencing Factors |

| Carbonyl group (C=O) | Reduction (e.g., to alcohol) | Nature of the metal ion, applied potential |

| Benzene ring | Reduction or Oxidation | Electron-donating/withdrawing nature of the complex |

| Metal Center | Oxidation or Reduction | Intrinsic properties of the metal |

| Ligand (as a whole) | Ligand-based redox | Coordination to a redox-active metal |

Applications of N Benzoylphosphotriamide in Advanced Chemical Research and Materials Science

Use as Precursors in Organic Synthesis and Catalysis Research

In chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. rsc.orgr-project.orgdap.com These starting materials are fundamental to the synthesis of a wide array of products, including pharmaceuticals, polymers, and advanced materials. N-Benzoylphosphotriamide, by its chemical nature, can serve as a precursor for the synthesis of more complex molecules. nih.gov Its structure contains reactive N-H bonds and a P=O group, which can be sites for further chemical transformations.

While specific, named catalytic cycles involving this compound are not extensively documented in general literature, its role as a building block is evident in the creation of its derivatives. For instance, it acts as a foundational precursor for the synthesis of ligands used in coordination chemistry, such as those required for forming luminescent lanthanide complexes or for building polymeric structures. nih.goveota.eu In this context, the this compound molecule is the key starting material that is modified to create ligands with specific functionalities designed to coordinate with metal ions or link into polymer chains. The compound can also be used as a reagent or catalyst in various chemical reactions. sioc-journal.cn

Role in the Development of Luminescent Materials (e.g., Lanthanide-Based Luminescent Complexes)

Luminescent materials, particularly those based on lanthanide ions, are of significant interest for applications in displays, sensors, and bio-imaging due to their sharp, line-like emission bands and long luminescence lifetimes. nih.govrsc.org The primary challenge in developing these materials is the typically low absorption cross-section of lanthanide ions, which can be overcome by using organic ligands that absorb energy and efficiently transfer it to the metal ion in a process known as the "antenna effect". uctm.edu

Research has demonstrated the utility of this compound derivatives as effective ligands for sensitizing lanthanide emission. A closely related ligand, Diphenyl-N-benzoylamidophosphate (HL), has been used to synthesize a series of highly luminescent lanthanide tetrakis-complexes. nih.gov In these complexes, with the general formula PPh₄[LnL₄] (where Ln = La, Nd, Eu, Gd, Tb), the lanthanide ion is surrounded by four of these chelating ligands. nih.gov

The resulting complexes exhibit intense photo- and triboluminescence. For example, the europium (Eu³⁺) complex displays a strong red emission, while the terbium (Tb³⁺) complex shows a vibrant green emission. nih.gov The europium complex, PPh₄[EuL₄], is particularly noteworthy for its high quantum yield and long decay time, making it an efficient light-converting molecular device. nih.gov

| Complex | Emission Color | Overall Quantum Yield (QY) | Intrinsic Quantum Yield (QY_Ln) | Luminescence Lifetime (τ) |

|---|---|---|---|---|

| PPh₄[EuL₄] | Red | 56% | 74% | >1 ms |

| PPh₄[TbL₄] | Green | Data not specified | Data not specified | Data not specified |

X-ray diffraction studies of the gadolinium complex, PPh₄[GdL₄], revealed that the central lanthanide ion is eight-coordinated, being chelated by oxygen atoms from the four ligands. nih.gov The infrared (IR) spectra confirmed that the ligand coordinates in its deprotonated form. nih.gov This work highlights the potential of this compound-based structures in creating advanced luminescent materials.

Investigating this compound Derivatives in Polymeric Systems Research

This compound and its derivatives are valuable components in the research of polymeric systems due to their ability to form hydrogen bonds and coordinate with metal centers, leading to the creation of coordination polymers and supramolecular assemblies. eota.eu The presence of both hydrogen bond donors (N-H) and acceptors (P=O, C=O) in the molecular structure facilitates the formation of extended networks.

For example, research on related carbacylamidophosphate (CAPh) ligands shows they can form one-dimensional polymeric chains through coordination with metal ions. In one instance, a polymeric coordination compound, (AgL)n, was synthesized where the ligand was a derivative of this compound. eota.eu Similarly, studies on N,N'-tetramethyl-N''-benzoylphosphotriamide and Dimorpholido-N-benzoylphosphotriamide contribute to the understanding of how these molecules pack in the solid state. eota.eu In the crystal structure of a related sulfonylamidophosphate ligand, molecules were found to be linked into polymeric chains by strong N–H⋯O=P hydrogen bonds. eota.eu

The incorporation of such derivatives into polymer chains can impart specific properties, such as thermal stability or flame retardancy. The field of polymer derivatives is extensive, with modifications being made to monomers like aniline (B41778) or maleimide (B117702) to create polymers with tailored electronic and physical properties. chemrxiv.orgthewpa.org.uk While research on polymers derived specifically from this compound is not widespread, the principles established with similar P-N compounds suggest a strong potential for its use in creating functional polymeric materials.

Exploration in Fire Retardancy Mechanisms for Materials Science Applications

The combination of phosphorus and nitrogen in a single molecule makes this compound a compound of interest for flame retardant applications. Halogen-free flame retardants are increasingly sought after as more environmentally friendly alternatives to traditional halogenated compounds. nih.govzeroflame.co Phosphorus- and nitrogen-containing compounds often exhibit synergistic effects, enhancing their flame retardant efficiency. mdpi.com

The flame retardant mechanisms for such compounds typically operate in two phases:

Condensed Phase Mechanism : During heating, phosphorus-containing compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration and charring of the underlying material (e.g., cellulose (B213188) or a polymer). mdpi.comrsc.org The resulting layer of carbonaceous char acts as an insulating barrier, which limits the transfer of heat to the material and slows the release of flammable volatile gases that fuel the fire. nih.govmdpi.com

Gas Phase Mechanism : Nitrogen-containing compounds can release non-flammable gases, such as ammonia (B1221849) (NH₃) or nitrogen (N₂), upon decomposition. csic.es These gases dilute the oxygen concentration in the air near the flame and also dilute the flammable gases released by the decomposing material, thus inhibiting the combustion process in the gas phase. csic.es Some phosphorus compounds can also release active radicals like PO• into the gas phase, which quench the high-energy H• and OH• radicals that are essential for flame propagation.

Given its P-N chemical structure, this compound is expected to act via both condensed and gas phase mechanisms, making it a potentially effective dual-action flame retardant. nih.gov Its performance would be evaluated using standardized tests like the Cone Calorimeter test (ISO 5660-1), which measures key parameters such as the Heat Release Rate (HRR) and Total Heat Release (THR).

Potential in Prebiotic Chemistry and Phosphorylating Agent Research

Phosphorylation—the addition of a phosphate (B84403) group to a molecule—is a fundamental process in all known life, crucial for energy transfer (e.g., ATP) and information storage (e.g., DNA and RNA). A major question in prebiotic chemistry is how the first biomolecules were phosphorylated in the aqueous environment of the early Earth, a challenge often called the "prebiotic phosphorylation in water problem".

Nitrogenous derivatives of phosphorus, such as compounds containing P-N bonds, have been proposed as plausible solutions. These compounds, including phosphoramidates and potentially this compound, could have served as effective phosphorylating agents in water. The P-N bond is susceptible to hydrolysis, which can release the phosphoryl group, but it is generally more stable in water than many P-O-P bonds found in other potential prebiotic phosphorylating agents. This relative stability would allow them to persist long enough to react with target organic molecules like nucleosides.

Research has shown that P-N compounds can phosphorylate organic molecules in aqueous conditions. For example, nucleoside phosphoramidates have been shown to form dinucleotides, a key step toward the formation of RNA. In modern biology, high-energy P-N bonds are found in intermediates of enzymatic catalysis, such as in phosphohistidine, highlighting the biological relevance of this chemistry. The study of this compound and similar molecules could therefore provide valuable insights into the plausible chemical pathways that led to the origin of life. Furthermore, phosphorylating agents in general are vital in modern organic synthesis for the production of active pharmaceutical ingredients (APIs) and for creating DNA and RNA oligomers. thewpa.org.uk

Application in the Study of Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are processes where molecules non-covalently associate to form ordered, functional structures. nih.gov These processes are driven by weak interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

This compound and its derivatives are well-suited for studying these phenomena due to the presence of multiple hydrogen bond donor and acceptor sites within their structure. The N-H groups are effective hydrogen bond donors, while the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms are effective acceptors. This arrangement allows for the formation of specific and directional intermolecular hydrogen bonds.

For instance, X-ray diffraction studies of compounds structurally related to this compound have revealed the formation of extended supramolecular structures through self-assembly. In one case, molecules were observed to link into infinite polymeric chains via strong N–H⋯O=P hydrogen bonds. eota.eu This type of directional interaction is a classic example of self-assembly, where individual molecular units organize themselves into a larger, well-defined architecture. By studying how modifications to the benzoyl or phosphotriamide parts of the molecule affect these interactions, researchers can gain fundamental insights into the principles that govern molecular recognition and the bottom-up construction of complex molecular systems.

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Methodologies

Future research is poised to develop more efficient and sustainable synthetic routes for N-Benzoylphosphotriamide and its analogues. While established methods exist, the focus is shifting towards novel polymerization methodologies and green chemistry principles. weiyougroup.org The development of new synthetic methods is a central theme in polymer chemistry, enabling the creation of previously unattainable complex structures with new functions. weiyougroup.org

Key areas for development include:

Catalyst Innovation : Exploring new catalysts to improve reaction yields and reduce by-products. This includes investigating enzyme-free systems or biocompatible catalysts. nih.gov

Green Synthesis : Utilizing environmentally benign solvents and reaction conditions. Methodologies that employ recyclable catalysts, such as certain polyethylene (B3416737) glycol (PEG) formulations, are of particular interest.

Controlled Polymerization : Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be adapted for phosphotriamide-based monomers, offering precise control over polymer architecture. weiyougroup.orgsc.edu This could lead to the synthesis of novel polymers with complex structures and tailored properties. weiyougroup.org

One-Pot Syntheses : Designing multi-step reactions that can be carried out in a single reaction vessel to increase efficiency and reduce waste. A novel method for creating tubular polymer nanofibers using a one-pot hyper-crosslinking reaction has been reported, showcasing the innovation in this area. rsc.org

These advancements aim to make the synthesis of this compound derivatives more accessible, cost-effective, and environmentally friendly, thereby broadening their applicability.

Exploration of New Reactivity Pathways and Catalytic Applications

The reactivity of the this compound scaffold is a fertile ground for discovery. The interplay between the carbonyl and phosphoryl groups, along with the N-H bonds, suggests potential for diverse chemical transformations and catalytic functions.

Future research will likely focus on:

Enzyme Inhibition : N-acylphosphotriamides have shown potent inhibitory activity against enzymes like urease. Further studies could explore their efficacy against other enzymes, which is relevant for developing new therapeutic agents.

Catalysis : The phosphotriamide framework can act as a ligand for metal centers. Complexes involving N-heterocyclic carbenes (NHCs) with metals like copper have demonstrated significant catalytic activity in a range of organic reactions, including cycloadditions and conjugate additions. beilstein-journals.org Exploring this compound as a ligand in similar catalytic systems could unlock new reactivity. beilstein-journals.org

Nanozymes : As enzyme-mimicking nanomaterials, nanozymes are a promising alternative to traditional antibiotics. csic.es The structural motifs within this compound could be incorporated into nanozyme design to create materials with peroxidase-like or other catalytic activities for biomedical applications.

The following table summarizes potential catalytic applications for metal complexes incorporating phosphotriamide-based ligands.

| Catalytic Reaction | Potential Metal Center | Ligand Type | Expected Outcome |

| Hydrosilylation | Copper(I) | NHC-Phosphotriamide | Efficient and selective formation of silicon-carbon bonds. beilstein-journals.org |

| Conjugate Addition | Copper(I) | NHC-Phosphotriamide | Controlled formation of carbon-carbon bonds. beilstein-journals.org |

| [3+2] Cycloaddition | Copper(I) | NHC-Phosphotriamide | Synthesis of five-membered heterocyclic rings. beilstein-journals.org |

| Polymerization | Various Transition Metals | Phosphotriamide | Creation of polymers with novel architectures and properties. weiyougroup.org |

Advanced Materials Development Based on this compound Scaffolds

The this compound structure is a promising building block for the creation of advanced materials with tailored properties. und.edu The field of materials science focuses on developing new materials to solve real-world problems in energy, medicine, and electronics. imdea.org

Emerging avenues in materials science include:

Luminescent Materials : Derivatives like diphenyl-N-benzoylamidophosphate have been used to synthesize highly luminescent lanthanide complexes. These materials can function as efficient light-converting molecular devices.

Biomimetic Scaffolds : In tissue engineering, scaffolds are crucial for guiding cell growth and tissue regeneration. nih.govnih.gov The this compound backbone could be incorporated into polymers to create biodegradable and bioactive scaffolds with improved mechanical properties and cell adhesion. imdea.orgmdpi.com The goal is to create scaffolds that mimic the natural tissue environment. nih.govnih.gov

Functional Polymers and Nanocomposites : By polymerizing this compound derivatives, new polymers with unique thermal, mechanical, and electronic properties can be synthesized. researchgate.net Incorporating these polymers into nanocomposites could lead to materials with advanced functionalities for applications ranging from electronics to coatings. sc.edu

Deeper Computational and Theoretical Insights into Reactivity and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an electronic level. researchgate.netrsc.org

Future theoretical studies will likely involve:

Density Functional Theory (DFT) : DFT calculations can elucidate the ground-state geometry, electronic structure, and vibrational frequencies of this compound and its derivatives. researchgate.net These studies help in understanding the molecule's stability and reactivity through parameters like HOMO-LUMO energy gaps and molecular electrostatic potential. researchgate.net

Time-Dependent DFT (TD-DFT) : This method is used to study excited-state properties, which is crucial for understanding and designing luminescent materials and photosensitizers. researchgate.net

Molecular Docking : For biological applications, molecular docking simulations can predict how this compound-based inhibitors bind to the active sites of target enzymes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can provide deep insights into the nature of chemical bonds and non-covalent interactions within the molecule and its complexes.

The table below outlines key parameters that can be derived from computational studies and their significance.

| Computational Method | Calculated Parameter | Significance |

| DFT | HOMO-LUMO Energy Gap | Predicts chemical reactivity and electronic transitions. researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

| TD-DFT | Excited State Properties | Elucidates photophysical behavior for applications in luminescence. researchgate.net |

| Molecular Docking | Binding Affinity / Energy | Predicts the strength of interaction with a biological target. researchgate.net |

| QTAIM | Bond Critical Points | Characterizes the nature and strength of chemical bonds and interactions. |

Design of Structurally Responsive Ligands Based on Phosphotriamide Architectures

The phosphotriamide framework is an excellent platform for designing ligands that can respond to external stimuli, such as changes in pH, temperature, or the presence of a specific analyte. google.com This "smart" behavior is highly desirable in catalysis, sensing, and materials science.

Future research directions include:

Chelating Agents : The bidentate P=O and C=O groups can chelate metal ions. Modifying the substituents on the nitrogen or phosphorus atoms can tune the ligand's affinity and selectivity for different metals.

Sensors : By incorporating fluorophores or chromophores into the this compound structure, ligands can be designed to signal the binding of a target molecule through a change in color or fluorescence. The phosphotriamide structure has shown excellent performance in detecting chemical warfare agent simulants. researchgate.net

Switchable Catalysts : It is possible to design ligands where the coordination environment around a metal center can be reversibly altered by an external trigger, thus switching the catalytic activity "on" or "off."

Integration with Supramolecular Chemistry Research

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems formed by non-covalent interactions. nobelprize.orgwikipedia.org The this compound molecule, with its hydrogen bond donors (N-H) and acceptors (C=O, P=O), is an ideal candidate for building complex supramolecular architectures. wikipedia.orgbbau.ac.in

Promising areas of investigation are:

Molecular Recognition and Host-Guest Chemistry : Designing this compound-based macrocycles or cages that can selectively bind to guest molecules or ions. nobelprize.orgbbau.ac.in This relies on principles of molecular complementarity. nobelprize.org

Self-Assembly : Exploring the spontaneous organization of this compound derivatives into well-defined nanostructures like nanotubes, vesicles, or gels through hydrogen bonding and π-π stacking interactions. csic.es

Supramolecular Polymers : Creating long-chain polymers held together by directional non-covalent interactions, which can lead to materials with unique properties like self-healing and stimuli-responsiveness. csic.es

Drug Delivery Systems : Utilizing supramolecular assemblies of this compound to encapsulate and release drug molecules, potentially in response to specific biological cues. bbau.ac.in

This integration promises to yield functional materials and systems where complex tasks are performed through the collective behavior of molecules organized by weak, reversible forces. wikipedia.org

Conclusion

Summary of Key Academic Contributions and Findings

Academic research has established N-Benzoylphosphotriamide as a molecule of significant interest, primarily due to its potent and specific biological activity. Key findings highlight its exceptional ability to inhibit the urease enzyme from diverse biological sources at very low concentrations. nih.gov Structural studies on related compounds have provided insights into the molecular geometry and intermolecular forces, such as hydrogen bonding, that define its solid-state architecture. researchgate.net The characterization of its spectral and thermal properties lays the groundwork for its identification and analysis. The investigation into its biological activities has underscored its potential applications in agriculture as a urease inhibitor to enhance fertilizer efficiency. niscpr.res.in

Reiterated Significance of this compound in Fundamental and Applied Chemical Research

This compound holds considerable significance in both fundamental and applied chemical research. From a fundamental perspective, it serves as a model compound for studying enzyme-inhibitor interactions, particularly the mechanism of urease inhibition. nih.gov This contributes to a deeper understanding of enzyme kinetics and catalysis. niscpr.res.in In applied research, its role as a powerful urease inhibitor has direct implications for developing more sustainable and efficient agricultural practices by reducing nitrogen loss from fertilizers. niscpr.res.in Furthermore, the broader class of phosphoramides to which it belongs continues to be explored for a range of applications, including the development of new flame-retardant materials and other bioactive agents. rsc.orgtaylorandfrancis.com The continued study of this compound and its analogues is likely to yield further valuable scientific and technological advancements.

Q & A

Q. What are the standard laboratory synthesis protocols for N-Benzoylphosphotriamide?

this compound can be synthesized via nucleophilic substitution reactions using phosphonic dichloride intermediates and benzoylated amines. A representative method involves reacting phenylphosphonic dichloride with benzamide derivatives in anhydrous tetrahydrofuran (THF) under inert conditions, followed by purification via silica gel chromatography with methanol/dichloromethane gradients. Trimethylamine is typically used as a base to neutralize HCl byproducts. Reaction progress is monitored using thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm molecular structure and purity. For example, ³¹P NMR can resolve phosphorus-centered stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and isotopic patterns.

- Chromatography: HPLC or GC-MS for purity assessment, especially when isolating racemic mixtures .

Q. What are the primary research applications of this compound in organic chemistry?

The compound is used as:

- A phosphorylating agent in peptide synthesis.

- A precursor for synthesizing phosphonamidate inhibitors, which are studied for enzyme modulation (e.g., carbonic anhydrase inhibition) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for targeted reactivity?

Density Functional Theory (DFT) calculations can predict bond dissociation energies and transition states, guiding modifications to the benzoyl or phosphotriamide groups. Molecular docking studies further assess interactions with biological targets (e.g., enzyme active sites). Structural parameters from crystallographic data (e.g., bond angles, torsional strain) refine these models .

Q. What experimental strategies resolve contradictions in thermodynamic stability data for this compound?

- Cross-validate enthalpy (ΔH) values using differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC).

- Compare results with NIST reference data to account for measurement discrepancies.

- Replicate studies under controlled humidity and temperature to assess environmental impacts on stability .

Q. How are racemic mixtures of this compound derivatives separated and analyzed?

Chiral column chromatography or enzymatic resolution methods are employed. For example, using cellulose-based chiral stationary phases with hexane/isopropanol eluents. Enantiomeric excess is quantified via circular dichroism (CD) spectroscopy or chiral shift reagents in NMR .

Q. What methodologies ensure reproducibility in kinetic studies of this compound reactions?

- Use pseudo-first-order conditions with excess nucleophiles (e.g., thiophenols) to simplify rate calculations.

- Employ stopped-flow techniques for rapid reaction monitoring.

- Statistical validation via triplicate experiments and ANOVA to minimize batch-to-batch variability .

Q. How can researchers mitigate degradation of this compound under aqueous conditions?

- Store samples in anhydrous solvents (e.g., THF) at -20°C.

- Introduce steric hindrance via substituents (e.g., tert-butyl groups) on the benzoyl moiety to reduce hydrolysis susceptibility .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies?

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Apply two-way ANOVA with Tukey’s post hoc test for multi-group comparisons.

- Report confidence intervals (95%) and effect sizes to contextualize significance thresholds (p < 0.05) .

Q. How should researchers validate synthetic pathways for novel this compound analogs?

- Use tandem mass spectrometry (MS/MS) to trace byproducts and intermediate species.

- Benchmark reaction yields against known protocols (e.g., Mitsunobu or Staudinger reactions).

- Collaborate with crystallography facilities to resolve ambiguous structural assignments via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.